Thyroxine sulfate

Vue d'ensemble

Description

Sulfate de tétraiodothyronine : (Sulfate de T4) est un dérivé sulfaté de l'hormone thyroïdienne tétraiodothyronine (T4), également connue sous le nom de thyroxine. Le sulfate de T4 est un métabolite important dans la voie de l'hormone thyroïdienne et joue un rôle crucial dans la régulation de l'activité de l'hormone thyroïdienne dans l'organisme. On le trouve dans le sérum humain et le liquide amniotique, et il est impliqué dans divers processus physiologiques, notamment le métabolisme, la croissance et le développement .

Applications De Recherche Scientifique

T4 sulfate has numerous applications in scientific research, including:

Chemistry: Used as a model compound to study sulfation reactions and thyroid hormone metabolism.

Biology: Investigated for its role in thyroid hormone regulation and its effects on cellular processes.

Medicine: Studied for its potential therapeutic applications in thyroid disorders and metabolic diseases.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Thyroxine sulfate, also known as levothyroxine, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of this compound are nearly every cell in the body, but it has a particularly strong effect on the cardiac system .

Mode of Action

This compound acts as a replacement in deficiency syndromes such as hypothyroidism . It is converted to its active form, triiodothyronine (T3), inside cells by one of two distinct deiodinases . T3 binds to specific nuclear receptor proteins (alpha & beta) in the nucleus of a wide spectrum of body tissues, resulting in altered gene expression, and increased formation of RNA and protein .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . This system contributes to and likely reflects the regulation of sensitivity to thyroid hormones at the level of other target tissues . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .

Pharmacokinetics

About 70–80% of an oral dose of this compound is absorbed from the intestine . Maximum plasma concentrations of this compound are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered this compound, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The result of this compound action is the reversal of many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

The bioavailability of this compound can be hampered by many conditions, such as concomitant diseases, interfering medications and foods, switch of brands, and noncompliance . Environmental factors such as temperature can also influence the action of this compound .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thyroxine sulfate interacts with various enzymes, proteins, and other biomolecules. It is mainly absorbed in the small intestine, specifically through the duodenum, jejunum, and ileum . Active transport of thyroxine into cells involves organic anion transporting polypeptides (OATP), such as OATP1A2, OATP1B1, OATP1C1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating gene transcription of messenger RNA and proteins . It enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to DNA-bound thyroid receptors in the cell nucleus, activating gene transcription of messenger RNA and proteins . This interaction influences the regulation of many metabolic processes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Thyroid function should be assessed every 6-8 weeks until the patient is euthyroid and then rechecked annually, aiming to maintain T4 and TSH within the normal range .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rat liver homogenate, the conversion of T4 to T3 was readily observed

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a vital role in metabolism, heart and muscle function, brain development, and maintenance of bones . It also regulates cholesterol and carbohydrate metabolism through direct actions on gene expression .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is mainly absorbed in the small intestine and transported into cells via organic anion transporting polypeptides .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du sulfate de T4 implique généralement la sulfatation de la tétraiodothyronine. Ce processus peut être réalisé par la réaction de la tétraiodothyronine avec de l'acide sulfurique ou d'autres agents sulfatants dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique, tel que le diméthylsulfoxyde (DMSO), pour améliorer la solubilité des réactifs et des produits .

Méthodes de production industrielle : La production industrielle de sulfate de T4 implique des processus de sulfatation à grande échelle utilisant des réacteurs automatisés et un contrôle précis des paramètres réactionnels, tels que la température, le pH et la concentration des réactifs. Le produit est ensuite purifié par cristallisation ou chromatographie pour obtenir du sulfate de T4 de haute pureté adapté à la recherche et aux applications médicales .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de T4 subit diverses réactions chimiques, notamment :

Oxydation : Le sulfate de T4 peut être oxydé pour former d'autres dérivés de l'iodothyronine.

Réduction : La réduction du sulfate de T4 peut conduire à la formation de sulfate de triiodothyronine (sulfate de T3).

Substitution : Le sulfate de T4 peut subir des réactions de substitution où le groupe sulfate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde ou les amines.

Principaux produits :

Oxydation : Formation de dérivés de l'iodothyronine.

Réduction : Formation de sulfate de triiodothyronine.

Substitution : Formation de divers composés d'iodothyronine substitués.

Applications de la recherche scientifique

Le sulfate de T4 a de nombreuses applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions de sulfatation et le métabolisme de l'hormone thyroïdienne.

Biologie : Étudié pour son rôle dans la régulation de l'hormone thyroïdienne et ses effets sur les processus cellulaires.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans les troubles de la thyroïde et les maladies métaboliques.

Industrie : Utilisé dans le développement de tests diagnostiques et comme étalon de référence en chimie analytique.

Mécanisme d'action

Le sulfate de T4 exerce ses effets en interagissant avec les récepteurs de l'hormone thyroïdienne et d'autres cibles moléculaires dans l'organisme. Il est converti en hormone active triiodothyronine (T3) par déiodination, qui se lie ensuite aux récepteurs de l'hormone thyroïdienne dans le noyau des cellules. Cette liaison active la transcription des gènes cibles impliqués dans le métabolisme, la croissance et le développement. La sulfatation du T4 est un mécanisme de régulation qui module sa biodisponibilité et son activité .

Comparaison Avec Des Composés Similaires

Composés similaires :

Sulfate de triiodothyronine (sulfate de T3) : Un dérivé sulfaté de la triiodothyronine (T3) avec des fonctions de régulation similaires.

Sulfate de triiodothyronine inverse (sulfate de rT3) : Une autre iodothyronine sulfatée avec des rôles métaboliques distincts.

Lévothyroxine : Une forme synthétique de T4 utilisée dans le traitement de l'hypothyroïdie.

Unicité : Le sulfate de T4 est unique en raison de son rôle spécifique dans la régulation de l'activité de l'hormone thyroïdienne et de sa présence dans divers fluides physiologiques. Son état de sulfatation permet un contrôle précis des taux d'hormones thyroïdiennes et de leur activité, ce qui en fait un élément essentiel de l'homéostasie des hormones thyroïdiennes .

Propriétés

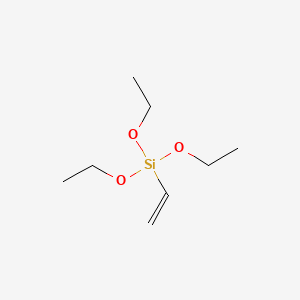

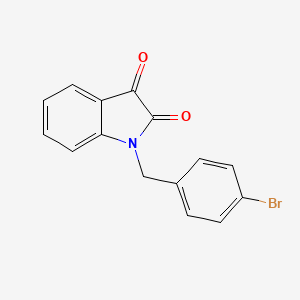

IUPAC Name |

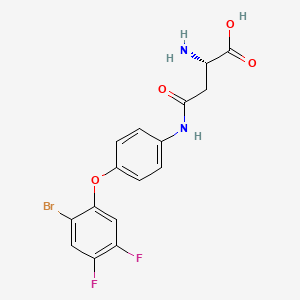

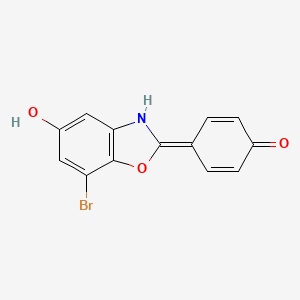

(2S)-2-amino-3-[4-(3,5-diiodo-4-sulfooxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO7S/c16-8-1-6(3-12(20)15(21)22)2-9(17)13(8)26-7-4-10(18)14(11(19)5-7)27-28(23,24)25/h1-2,4-5,12H,3,20H2,(H,21,22)(H,23,24,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXIJUZWSSQICT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OS(=O)(=O)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227866 | |

| Record name | Thyroxine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

856.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thyroxine sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77074-49-8 | |

| Record name | Thyroxine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77074-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyroxine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thyroxine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thyroxine sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is thyroxine sulfate (T4S) and what is its significance in thyroid hormone metabolism?

A1: this compound (T4S) is a naturally occurring metabolite of thyroxine (T4), the primary hormone produced by the thyroid gland. It is formed through the sulfation of T4, a process where a sulfate group is attached to the T4 molecule. This sulfation is a key step in the irreversible inactivation of thyroid hormone. [] Research suggests that T4S plays a significant role in fetal development, particularly in regulating thyroid hormone levels within a narrow range. [] Studies have also shown elevated T4S levels in various conditions, including critical illness [], hypothyroidism [], hyperthyroidism [], and selenium deficiency. []

Q2: How do T4S levels change in critically ill patients and what is the underlying mechanism?

A2: Critically ill patients exhibit significantly elevated serum T4S levels compared to healthy individuals. [] This increase is primarily attributed to a decrease in hepatic type I deiodinase (D1) activity, an enzyme responsible for converting T4 to the active hormone, triiodothyronine (T3). [] As D1 activity declines, less T4 is converted to T3, leading to a buildup of T4 and subsequently, increased sulfation to T4S.

Q3: Is there a difference in T4S levels between euthyroid, hyperthyroid, and hypothyroid individuals?

A3: Yes, serum T4S concentrations differ among individuals with varying thyroid states. Hyperthyroid patients exhibit higher T4S levels compared to euthyroid individuals, while hypothyroid patients have lower levels. [] This difference highlights the influence of thyroid hormone status on the sulfation pathway.

Q4: How does the administration of drugs like ipodate affect T4S levels?

A4: Ipodate, a drug known to inhibit type I 5'-monodeiodinase activity, causes a transient increase in serum T4S levels. [] This effect further supports the link between deiodinase activity and T4S production, as inhibiting T4 to T3 conversion leads to increased T4 sulfation.

Q5: What is the role of sulfation in the deiodination of iodothyronines like T4?

A5: Sulfate conjugation significantly influences the deiodination process of iodothyronines. While it enhances the inner-ring deiodination of T3 and T4, it blocks the outer-ring deiodination of T4. [] This selective modulation of deiodination pathways highlights the regulatory role of sulfation in thyroid hormone metabolism.

Q6: How does sulfation impact the interaction of T4 with deiodinase enzymes?

A6: Studies using synthetic selenium compounds, which mimic deiodinase activity, demonstrate that T4S undergoes faster deiodination compared to T4. [] This suggests that sulfation alters the interaction of T4 with deiodinase enzymes, potentially influencing substrate binding and enzyme kinetics.

Q7: What is the significance of T4S in fetal development?

A7: Research suggests that T4S plays a crucial role in fetal development, potentially by serving as a reservoir of T4 and regulating the availability of active thyroid hormone. [] This regulation is crucial as even minor fluctuations in thyroid hormone levels during fetal development can have significant and long-term consequences.

Q8: What are the primary routes of T4S excretion in sheep?

A8: In sheep, T4S is primarily excreted through bile and urine. [] It also accumulates in meconium and allantoic fluid, suggesting active transport mechanisms for T4S across various fetal tissues.

Q9: How do T4S levels change throughout gestation in sheep?

A9: In fetal sheep, serum T4S concentrations peak around 130 days of gestation and then decline towards term. [] This pattern suggests a dynamic regulation of T4 sulfation throughout fetal development, possibly reflecting changing demands for thyroid hormone.

Q10: Are there any known desulfation mechanisms for T3S in the body?

A10: Research indicates the presence of T3 sulfate (T3SO4) desulfating activity associated with the microsomal fraction of rat liver, brain, kidney, and human liver. [] This finding suggests the possibility of T3SO4 reactivation within these tissues, challenging the traditional view of sulfation as a solely inactivating pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)

![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)